molecular formula C16H14N2O2S B493372 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one

2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B493372
M. Wt: 298.4 g/mol
InChI Key: JHBIJHAYTQITKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C16H14N2O2S . It has a molecular weight of 298.37 . The IUPAC name for this compound is 3-(4-methoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone . It is a solid substance that should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) . The canonical SMILES structure is COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 298.4 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 298.07759887 g/mol .

Scientific Research Applications

Antimicrobial and Antifungal Activities

This compound has been synthesized and investigated for its antimicrobial activity. It demonstrated significant antibacterial and antifungal activities against various pathogenic bacteria and fungi. These findings suggest its potential application in developing new antimicrobial agents (Alagarsamy et al., 2004).

Neurodegenerative Disorder Treatments

A series of 2-mercapto-4(3H)-quinazolinone derivatives were synthesized and evaluated as potential inhibitors of human monoamine oxidase (MAO) enzymes. Among these, several compounds were identified as potent and specific MAO-B inhibitors, indicating their potential in treating neurodegenerative disorders such as Parkinson's disease. This study highlights the therapeutic potential of quinazolinones as selective MAO-B inhibitors (Qhobosheane et al., 2018).

Cancer Research

Quinazolinone derivatives have also been evaluated for their in vitro antitumor activity. Notably, certain compounds showed promising antitumor properties, with activities comparable to or higher than standard drugs against lung, CNS, and breast cancer cells. This suggests their potential as leads in anticancer drug development (El-Azab et al., 2017).

Inhibition of Dihydrofolate Reductase (DHFR)

Research has focused on the application of 2-substituted-mercapto-quinazolin-4(3H)-one analogues as DHFR inhibitors, highlighting their potential use as antibacterial, antiparasitic, and anticancer agents. This class of compounds has shown promising results, with some derivatives being significantly more active than the reference drug methotrexate (MTX) in inhibiting DHFR (El-Subbagh & Sabry, 2021).

Antimicrobial Agent Development

Further research on substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones showed broad-spectrum antimicrobial activity. These compounds could serve as templates for the development of more potent antimicrobial agents through further modification or derivatization (El-Azab, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBIJHAYTQITKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.